molecular formula C23H22N2O5S2 B2831048 methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate CAS No. 397289-77-9

methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate

Cat. No.: B2831048
CAS No.: 397289-77-9
M. Wt: 470.56
InChI Key: KJUQURCCDLPKML-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a phenyl group at the 5-position of the thiophene ring and a methyl ester at the 2-position. The 3-position is substituted with a benzamido group bearing a pyrrolidine-1-sulfonyl moiety.

Properties

IUPAC Name

methyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S2/c1-30-23(27)21-19(15-20(31-21)16-7-3-2-4-8-16)24-22(26)17-9-11-18(12-10-17)32(28,29)25-13-5-6-14-25/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUQURCCDLPKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidin-1-ylsulfonylbenzoyl group is particularly interesting for its potential interactions with biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonylbenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene Carboxylate Derivatives

a) Methyl 5-Phenyl-3-((Trifluoromethyl)Amino)Thiophene-2-Carboxylate ()

  • Key Differences: Replaces the 4-(pyrrolidine-1-sulfonyl)benzamido group at the 3-position with a trifluoromethylamino (-NH-CF₃) group.
  • Impact : The trifluoromethyl group is highly electron-withdrawing, increasing metabolic stability compared to the sulfonamide moiety. However, the absence of the benzamido-pyrrolidine-sulfonyl group may reduce interactions with sulfonamide-binding enzymes or receptors .

b) Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate ()

  • Key Differences : Features acetamido and methyl substituents on the thiophene ring, with ester groups at both 2- and 4-positions.
  • The acetamido group is less sterically bulky than the benzamido-pyrrolidine-sulfonyl group, possibly altering binding specificity .

c) Example 62 ()

  • Structure: 2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
  • Key Differences: Incorporates a pyrazolopyrimidine-chromenone system instead of a simple thiophene.
  • Impact : The extended aromatic system likely improves π-π stacking interactions but increases molecular weight (560.2 g/mol vs. ~450–500 g/mol for the target compound), which may affect pharmacokinetics .
Pyrrolidine Sulfonamide Analogues ()

Methyl 5-(4-Chlorophenyl)-2-Phenyl-4-(Phenylsulfonyl)Pyrrolidine-2-Carboxylate ()

  • Key Differences : A pyrrolidine ring substituted with phenylsulfonyl and chlorophenyl groups, lacking the thiophene core.
  • The absence of the thiophene ring may limit electronic conjugation effects critical for binding in certain applications .

Functional Group Influence on Properties

Property Target Compound Methyl 5-Phenyl-3-(Trifluoromethylamino) Analogue Diethyl 5-Acetamido-3-Methylthiophene
Solubility Moderate (polar sulfonamide vs. hydrophobic aryl) Lower (CF₃ group increases hydrophobicity) Low (dual ester groups)
Metabolic Stability High (sulfonamide resists oxidation) Very high (CF₃ resists metabolism) Moderate (ester hydrolysis susceptible)
Molecular Weight (g/mol) ~480–500 (estimated) ~320–340 (estimated) ~310 (calculated)
Key Interactions Hydrogen bonding (sulfonamide, amide) Dipole interactions (CF₃) Ester hydrolysis

Q & A

Basic: What are the key synthetic steps for preparing methyl 5-phenyl-3-[4-(pyrrolidine-1-sulfonyl)benzamido]thiophene-2-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step route:

Thiophene Core Formation : Start with Gewald-type reactions to assemble the thiophene backbone, as seen in analogous thiophene derivatives .

Functionalization : Introduce the 4-(pyrrolidine-1-sulfonyl)benzamido group via amide coupling, using reagents like EDCI/HOBt in DMF under inert conditions .

Esterification : Methyl ester formation at the 2-position via acid-catalyzed esterification (e.g., methanol/H₂SO₄) .
Key Considerations : Monitor intermediates via TLC and purify via column chromatography. Confirm stepwise yields (typically 50-70%) and purity (>95%) using HPLC .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysts : Triethylamine (TEA) or DMAP improves amide coupling efficiency .
  • Temperature Control : Maintain 0-5°C during sensitive steps (e.g., sulfonylation) to avoid decomposition .
  • Workup : Use aqueous washes (NaHCO₃ for acidic byproducts) and drying agents (MgSO₄) .
    Data-Driven Approach : Employ Design of Experiments (DoE) to test variables (e.g., solvent ratio, temperature) and model interactions using statistical software .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify thiophene protons (δ 6.5-7.5 ppm), methyl ester (δ 3.8-3.9 ppm), and pyrrolidine sulfonyl groups (δ 2.8-3.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of COOCH₃) .
  • X-ray Crystallography : Resolve bond angles and confirm stereochemistry (if crystalline) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., IC₅₀ measurements in kinase assays) to control for variability in cell lines or assay conditions .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., sulfonyl vs. carbonyl groups) to isolate contributing factors .
  • Computational Validation : Use molecular docking (AutoDock Vina) to predict target binding and compare with experimental results .
    Case Study : If conflicting data arise for kinase inhibition, validate using orthogonal methods (e.g., SPR for binding affinity) .

Advanced: How do substituents influence the compound’s biological activity?

Methodological Answer:

  • Sulfonyl Group Impact : The pyrrolidine-1-sulfonyl moiety enhances solubility and hydrogen bonding with target proteins (e.g., kinases), as seen in SAR studies of similar thiophenes .
  • Phenyl vs. Alkyl Substitution : Bulky aryl groups (e.g., 5-phenyl) improve target selectivity by occupying hydrophobic pockets .
  • Ester Flexibility : Methyl esters balance lipophilicity and metabolic stability compared to ethyl analogs .
    Experimental Design : Synthesize analogs (e.g., replacing pyrrolidine with piperidine) and test in enzymatic assays to quantify substituent effects .

Basic: What are the compound’s solubility and stability profiles?

Methodological Answer:

  • Solubility :
    • Polar Solvents : Soluble in DMSO (≥50 mg/mL) and DMF; sparingly soluble in water (<0.1 mg/mL) .
    • Lipophilicity : LogP ~3.5 (predicted via ChemDraw), indicating moderate membrane permeability .
  • Stability :
    • Thermal : Stable at ≤80°C (TGA data for analogs) .
    • Hydrolytic : Susceptible to ester hydrolysis in basic aqueous conditions (pH >9) .
      Storage : Store at -20°C in anhydrous DMSO under argon to prevent degradation .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to targets (e.g., EGFR kinase). Focus on key interactions: sulfonyl group with Lys residue, thiophene π-stacking with Phe .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify critical residues .
  • QSAR Modeling : Train models on analog datasets to predict bioactivity (e.g., pIC₅₀) from electronic (HOMO/LUMO) and steric descriptors .

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